Cdk7-IN-22 Sub-Nanomolar CDK7 Affinity (Ki) vs. Covalent Inhibitor THZ1 and Others
Cdk7-IN-22 exhibits a binding affinity (Ki) for CDK7 that is substantially higher than that of several key comparator CDK7 inhibitors. Its Ki of 0.032 nM demonstrates significantly tighter target engagement compared to THZ1 (IC50 = 3.2 nM, covalent), THZ2 (IC50 = 13.9 nM), YKL-5-124 (IC50 = 9.7 nM), BS-181 (IC50 = 21 nM), and Samuraciclib (IC50 = 40 nM) [1]. This sub-nanomolar affinity is a hallmark of its potent, noncovalent binding mechanism and is predictive of superior potency in cellular and in vivo models at lower concentrations.
| Evidence Dimension | Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.032 nM |
| Comparator Or Baseline | THZ1 (IC50 = 3.2 nM), THZ2 (IC50 = 13.9 nM), YKL-5-124 (IC50 = 9.7 nM), BS-181 (IC50 = 21 nM), Samuraciclib (IC50 = 40 nM) |
| Quantified Difference | Cdk7-IN-22 Ki is 100-fold lower than THZ1's IC50 |
| Conditions | Biochemical kinase assays measuring ADP production (Cdk7-IN-22) and radiometric/filter-binding assays (comparators) [1]. |
Why This Matters
Superior target engagement at lower concentrations reduces the required dose for efficacy, minimizing off-target effects and improving the therapeutic window in experimental models.
- [1] BindingDB. (n.d.). BDBM663772 (US20240109912, Compound 101) Affinity Data. BindingDB. View Source
